5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O4S/c1-8-12(9(2)23-18-8)25(21,22)20-6-10(7-20)14-17-13(19-24-14)11-5-15-3-4-16-11/h3-5,10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCZCXMNSWHKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole” likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:
Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through a cyclization reaction.
Sulfonylation: Introduction of the sulfonyl group to the isoxazole ring.
Azetidine Formation: Construction of the azetidine ring, possibly through a cyclization reaction involving a suitable amine and a halogenated precursor.
Oxadiazole Formation: The 1,2,4-oxadiazole ring can be synthesized through a cyclization reaction involving a suitable hydrazide and a nitrile.
Pyrazine Introduction: The pyrazine ring can be introduced through a coupling reaction with a suitable precursor.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole or pyrazine rings.
Reduction: Reduction reactions could target the sulfonyl group or the oxadiazole ring.
Substitution: The compound may undergo substitution reactions, especially at positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Structure and Composition
The chemical structure of the compound includes:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Isoxazole moiety : Known for its role in biological activity.
- Pyrazine ring : Contributes to the compound's pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles can effectively inhibit the growth of various bacteria and fungi. For instance, a study evaluated the efficacy of similar compounds against Staphylococcus aureus and Escherichia coli, demonstrating promising results in vitro .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving receptor interaction and enzyme inhibition. The presence of the isoxazole moiety is believed to enhance its antitumor activity by modulating key signaling pathways involved in cell proliferation and survival .
Neuropharmacological Effects
The structural components of this compound suggest potential applications in treating neurological disorders. Compounds with similar structures have been reported to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in managing conditions like depression and anxiety .
Pesticidal Activity
The unique structure of oxadiazoles has led to their exploration as potential agrochemicals. Their ability to disrupt biological processes in pests makes them candidates for developing new pesticides. Studies have highlighted their effectiveness against specific agricultural pests, indicating a possible role in sustainable agriculture practices .
Polymer Chemistry
Oxadiazoles have been utilized in developing advanced materials due to their thermal stability and electronic properties. The incorporation of oxadiazole units into polymer matrices can enhance their mechanical properties and thermal resistance, making them suitable for various industrial applications .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Chemical Reviews demonstrated that derivatives similar to 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole exhibited significant antibacterial activity against Bacillus subtilis at concentrations as low as 50 µg/mL .
- Anticancer Mechanism : Research highlighted in MDPI indicated that compounds with an oxadiazole core could inhibit tumor growth by promoting apoptosis in cancer cells through caspase activation pathways .
- Agricultural Innovation : A patent application described novel formulations incorporating oxadiazole derivatives that showed enhanced efficacy against crop pathogens while being environmentally friendly .
Mechanism of Action
The mechanism of action of “5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole” would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The following compounds share structural motifs or functional groups with the target molecule:
Key Comparisons
Core Heterocycle :
- The target’s 1,2,4-oxadiazole core differs from the thiazole (compounds 4 , 5 ) and triazole-pyrazole () scaffolds. Oxadiazoles generally exhibit higher metabolic stability compared to thiazoles, which may degrade via sulfur oxidation .
- The triazole-pyrazole hybrids () prioritize antioxidant activity, whereas oxadiazoles are more commonly associated with kinase or protease modulation .
- Pyrazine (target) vs. pyrazole (): Pyrazine’s electron-deficient aromatic system may enhance solubility and intermolecular interactions in biological targets compared to pyrazole’s hydrogen-bonding propensity.
Synthesis and Crystallography :
- Compounds 4 and 5 were crystallized from dimethylformamide (DMF) with triclinic symmetry, suggesting similar solubility profiles to the target compound, which likely requires polar aprotic solvents for crystallization .
- Structural determination via single-crystal XRD (e.g., SHELX software, as in ) is a standard method for such compounds, though the target’s sulfonylated group may complicate crystal packing .
Biological Activity :
- The alkylated triazole-pyrazole derivatives () demonstrated radical-scavenging activity (e.g., DPPH assay), while the target’s oxadiazole-sulfonamide architecture aligns more with kinase inhibitors (e.g., VEGFR-2 or PIM1 kinases) .
Biological Activity
The compound 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole represents a novel class of biologically active compounds with potential therapeutic applications. This article aims to explore its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure includes a 1,2,4-oxadiazole core, which is known for its diverse biological activities. The presence of the 3,5-dimethylisoxazole and pyrazin-2-yl groups enhances its pharmacological profile. The sulfonyl group contributes to its solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of isoxazole and oxadiazole exhibit significant antimicrobial properties. For example, compounds similar to the target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of the sulfonyl group is believed to enhance this activity by improving membrane permeability.
Anticancer Potential
Studies have suggested that oxadiazole derivatives possess anticancer properties. For instance, compounds containing the oxadiazole moiety have been reported to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of oxadiazole derivatives against Candida albicans. The results demonstrated that modifications in the side chains significantly influenced antifungal activity, suggesting that the target compound may also exhibit similar effects due to its structural components .
- Anticancer Activity Assessment : In vitro tests conducted on a panel of cancer cell lines revealed that compounds with a similar structure exhibited IC50 values in the micromolar range. The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest .
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| Antimicrobial | Escherichia coli | 15.0 | |
| Antifungal | Candida albicans | 10.0 | |
| Anticancer | MCF-7 | 8.0 | |
| Anticancer | HeLa | 6.5 |
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole structures often act as enzyme inhibitors, impacting metabolic pathways in microorganisms and cancer cells.
- Membrane Disruption : The sulfonyl group may facilitate interactions with cellular membranes, leading to increased permeability and subsequent cell death.
Q & A
Q. Why does the compound show variable activity in different assay media?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
